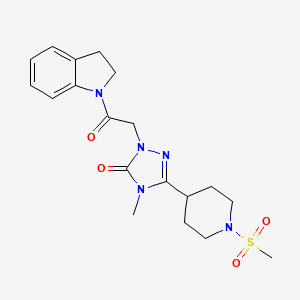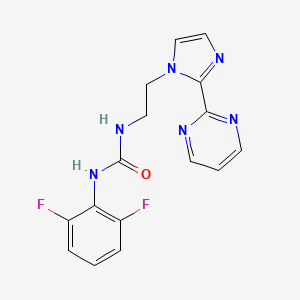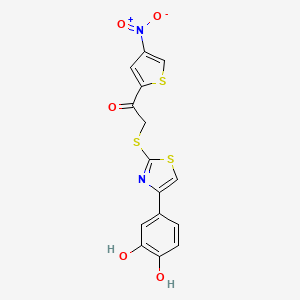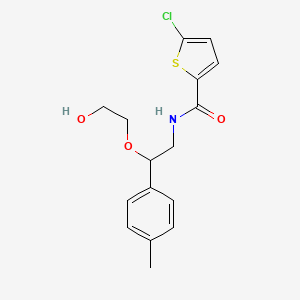
3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid” is a specialty product for proteomics research . It has a molecular formula of C10H11NO3S2 and a molecular weight of 257.33 .
Synthesis Analysis
The synthesis of thiazolidine derivatives, such as “3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid”, involves the reaction of 1,2-aminothiols and aldehydes . This reaction, which forms a thiazolidine product, does not require any catalyst and can occur under physiological conditions . The reaction kinetics are fast, and the thiazolidine product remains stable .Molecular Structure Analysis
The molecular structure of “3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid” is defined by its molecular formula, C10H11NO3S2 . Further details about its structure would require more specific information or advanced analytical techniques.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid and its derivatives have been a focus in the synthesis and characterization of new compounds. For instance, Gouda and Abu‐Hashem (2011) synthesized new thiazolidin‐5‐one and thiazolidin‐4‐one derivatives, exploring their antioxidant and antitumor properties (Gouda & Abu‐Hashem, 2011). Similarly, Khalil et al. (2010) synthesized thiazolidine derivatives and evaluated them as antimicrobial agents (Khalil, Berghot, El-Ghani, & Gouda, 2010).
Anticancer Activity
Thiazolidine derivatives have shown potential in anticancer research. Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives, which showed inhibitory activity against various cancer cell lines, especially those containing a thiazolidinone ring (Atta & Abdel‐Latif, 2021).
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives have been extensively studied. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione derivatives and evaluated their activity against various bacteria and fungi, showing moderate activity in some cases (Alhameed et al., 2019).
Protective Effects in Medical Applications
In a study by Nagasawa et al. (1984), 2-substituted thiazolidine-4-carboxylic acids were evaluated for their protective effects against hepatotoxic deaths in mice, suggesting potential medical applications (Nagasawa, Goon, Muldoon, & Zera, 1984).
Cancer Treatment Research
Brugarolas and Gosálvez (1980) investigated thiazolidine-4-carboxylic acid (thioproline) in patients with advanced cancer, observing responses in certain cases, mainly in epidermoid carcinoma (Brugarolas & Gosálvez, 1980).
Zukünftige Richtungen
The future directions for the study and application of “3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid” could include further exploration of its synthesis, chemical reactions, and potential uses in proteomics research . Additionally, more research could be conducted to determine its mechanism of action and physical and chemical properties.
Eigenschaften
IUPAC Name |
3-acetyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2/c1-6(12)11-7(10(13)14)5-16-9(11)8-3-2-4-15-8/h2-4,7,9H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCQMZDLCKBMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


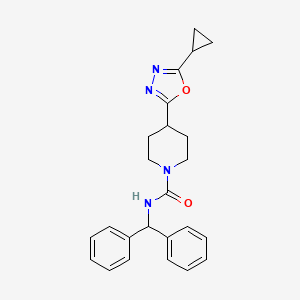
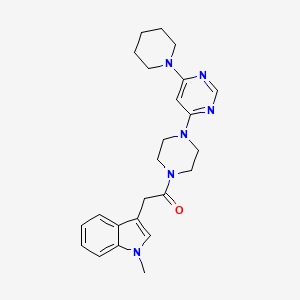
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-6-fluorobenzamide](/img/structure/B2972623.png)


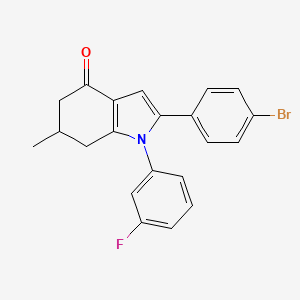
![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972631.png)
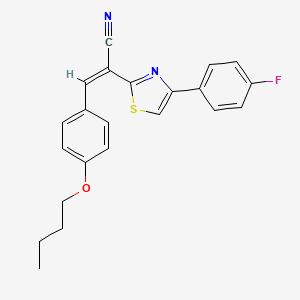
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2972634.png)
